N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide
Overview
Description
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide is a synthetic compound with the molecular formula C19H29N3O4 and a molecular weight of 363.46 g/mol . It is a peptide derivative, specifically a carbamate ester, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-norvaline and L-leucine.
Protection of Amino Groups: The amino groups of the starting materials are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide can be compared with other similar compounds, such as:
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: This compound is also a peptide derivative with similar protective groups but differs in its amino acid sequence.
Carbobenzyloxyglycine methyl ester: Another peptide derivative with a different amino acid composition and protective groups.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the phenylmethoxycarbonyl protective group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALRCYEYVXNKE-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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